1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-

描述

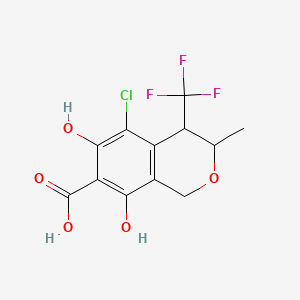

The compound 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- is a benzopyran derivative characterized by a fused bicyclic structure. Key substituents include a carboxylic acid group at position 7, a chloro atom at position 5, hydroxyl groups at positions 6 and 8, a methyl group at position 3, and a trifluoromethyl group at position 3.

属性

CAS 编号 |

142689-04-1 |

|---|---|

分子式 |

C12H10ClF3O5 |

分子量 |

326.65 g/mol |

IUPAC 名称 |

5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid |

InChI |

InChI=1S/C12H10ClF3O5/c1-3-7(12(14,15)16)5-4(2-21-3)9(17)6(11(19)20)10(18)8(5)13/h3,7,17-18H,2H2,1H3,(H,19,20) |

InChI 键 |

QUPKMBKINJJUIW-UHFFFAOYSA-N |

规范 SMILES |

CC1C(C2=C(CO1)C(=C(C(=C2Cl)O)C(=O)O)O)C(F)(F)F |

产品来源 |

United States |

准备方法

1H-2-苯并吡喃-7-羧酸, 3,4-二氢-5-氯-6,8-二羟基-3-甲基-4-(三氟甲基)- 的合成涉及多个步骤。一种常见的合成路线包括在特定条件下对适当的起始原料进行反应,以引入所需的官能团。. 工业生产方法通常涉及对这些反应进行优化,以实现更高的产率和纯度。

化学反应分析

该化合物会经历各种类型的化学反应,包括:

氧化: 羟基可以被氧化形成相应的酮或醛。

还原: 在特定条件下,氯原子可以被还原为氢原子。

取代: 三氟甲基可以参与亲核取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。形成的主要产物取决于具体的反应条件和使用的试剂。

科学研究应用

化学: 它作为合成更复杂分子的基本组成部分。

生物学: 它用于研究酶相互作用和代谢途径。

医学: 由于其生物活性,它具有潜在的治疗应用。

工业: 它用于开发新材料和化学工艺

作用机制

该化合物的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可能抑制某些酶或受体,从而导致一系列生化事件。 确切的分子靶标和途径取决于该化合物使用的具体应用和环境 .

相似化合物的比较

Compound A : 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a)

- Molecular Formula : C₁₆H₁₂Cl₂O₄

- Key Substituents : Benzoyl group at position 3, methyl at position 7, two chlorine atoms.

- Properties :

- Molecular weight: 338 g/mol (with isotopic chlorine) .

- IR peaks at 1640 and 1632 cm⁻¹ indicate conjugated carbonyl groups, contrasting with the target compound’s hydroxyl-rich structure .

- Higher chlorine content (5.6% by mass) compared to the target compound’s single chlorine atom, likely increasing density and halogen-dependent reactivity .

Compound B : 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)- (CAS 142689-12-1)

- Molecular Formula : C₁₃H₁₃F₃O₅

- Key Substituents : Methyl groups at positions 3 and 5 (vs. 3-methyl and 5-chloro in the target compound).

- Properties: Molecular weight: 306.23 g/mol . Dual methyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents .

Functional Group Variations in Heterocyclic Carboxylic Acids

Compound C : Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]

- Molecular Formula: Not explicitly stated, but includes a disodium salt and a propanediyl bridge.

- Key Substituents : Two 4-oxo groups, ionic disodium carboxylates.

- Properties :

Compound D : 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

- Key Substituents : Multiple hydroxyl groups, cyclopenta[c]pyran core, sugar-like tetrahydro-2H-pyran moiety.

- Properties :

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : The target compound’s 5-chloro and 4-trifluoromethyl groups enhance carboxylic acid acidity (pKa ~2–3 estimated) compared to methyl-substituted analogues like Compound B .

- Solubility Trade-offs : While the disodium salt (Compound C) achieves high aqueous solubility, the target compound’s chloro and trifluoromethyl groups prioritize lipophilicity, making it more suited for lipid-rich environments .

- Metabolic Stability : The trifluoromethyl group in the target compound may resist oxidative metabolism better than hydroxyl-rich analogues like Compound D .

生物活性

1H-2-Benzopyran-7-carboxylic acid, specifically the compound with the structure 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-, is a member of the benzopyran family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and neurology.

This compound is characterized by its unique functional groups, including hydroxyl and carboxylic acid moieties, which enhance its reactivity and biological interactions. It is typically presented as a white or off-white crystalline powder that is soluble in organic solvents such as alcohol and chloroform.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial and Antifungal Activity

The compound has been evaluated for its antimicrobial and antifungal properties . Studies have shown that it effectively inhibits the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions.

Anticancer Activity

Significant interest surrounds the anticancer properties of this benzopyran derivative. Research findings demonstrate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that this compound effectively reduces tumor growth in xenograft models .

The biological effects of this compound are mediated through interactions with specific molecular targets. Its antioxidant activity involves the modulation of redox-sensitive signaling pathways, while its anticancer effects may be linked to the inhibition of key oncogenic pathways.

Comparative Analysis with Similar Compounds

| Property | 1H-2-Benzopyran Derivative | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | 5-Chloro-3,4-dihydro-8-hydroxy-3-methylisocoumarin |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | High |

| Antimicrobial Activity | Effective | Limited | Effective |

| Anti-inflammatory Effects | Present | Absent | Present |

| Anticancer Activity | Significant | Moderate | Significant |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of benzopyran compounds improved neuronal survival rates under conditions mimicking ischemia. The tested compounds showed superior neuroprotective effects compared to established drugs like edaravone .

- Cancer Cell Inhibition : In vitro studies have shown that this compound significantly inhibits the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。